molecular formula C15H23N5O2 B2500386 8-[(3,5-Dimethylpiperidyl)methyl]-1,3-dimethyl-1,3,7-trihydropurine-2,6-dione CAS No. 938883-37-5

8-[(3,5-Dimethylpiperidyl)methyl]-1,3-dimethyl-1,3,7-trihydropurine-2,6-dione

Cat. No.: B2500386
CAS No.: 938883-37-5
M. Wt: 305.382
InChI Key: IACWJRHJSMKDEU-UHFFFAOYSA-N
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Description

8-[(3,5-Dimethylpiperidyl)methyl]-1,3-dimethyl-1,3,7-trihydropurine-2,6-dione is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a purine core substituted with a dimethylpiperidyl group, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-[(3,5-Dimethylpiperidyl)methyl]-1,3-dimethyl-1,3,7-trihydropurine-2,6-dione typically involves multi-step organic reactions. One common method starts with the alkylation of 1,3-dimethylxanthine with 3,5-dimethylpiperidine in the presence of a suitable base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.

Industrial Production Methods: For industrial-scale production, the process is optimized for yield and purity. This often involves the use of continuous flow reactors to maintain consistent reaction conditions and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidyl moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the purine ring using agents like lithium aluminum hydride, leading to the formation of dihydropurine derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products:

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of dihydropurine derivatives.

    Substitution: Introduction of functional groups like halides or alkyl groups.

Scientific Research Applications

Chemistry: In synthetic organic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology: In biological research, it is used to study enzyme interactions and receptor binding due to its structural similarity to naturally occurring purines.

Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-[(3,5-Dimethylpiperidyl)methyl]-1,3-dimethyl-1,3,7-trihydropurine-2,6-dione involves its interaction with purine receptors and enzymes. It can act as an agonist or antagonist, modulating the activity of these targets. The molecular pathways involved include the inhibition of purine synthesis and the modulation of signal transduction pathways related to purine metabolism.

Comparison with Similar Compounds

    Caffeine (1,3,7-trimethylxanthine): Similar purine core but different substitution pattern.

    Theophylline (1,3-dimethylxanthine): Lacks the piperidyl group, used in respiratory diseases.

    Theobromine (3,7-dimethylxanthine): Found in cocoa, with different pharmacological effects.

Uniqueness: 8-[(3,5-Dimethylpiperidyl)methyl]-1,3-dimethyl-1,3,7-trihydropurine-2,6-dione is unique due to the presence of the 3,5-dimethylpiperidyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other purine derivatives and enhances its potential as a versatile compound in various applications.

Properties

IUPAC Name

8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O2/c1-9-5-10(2)7-20(6-9)8-11-16-12-13(17-11)18(3)15(22)19(4)14(12)21/h9-10H,5-8H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IACWJRHJSMKDEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CC2=NC3=C(N2)C(=O)N(C(=O)N3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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